molecular formula C13H20N2O3 B1519205 tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate CAS No. 522602-43-3

tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate

Cat. No.: B1519205
CAS No.: 522602-43-3
M. Wt: 252.31 g/mol
InChI Key: NWYCZXAEABZGLE-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Biological Activity

Tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a tert-butyl group, an aminoethoxy side chain, and a carbamate functional group. This structural configuration is believed to contribute to its biological activity, particularly in modulating enzyme activities and influencing cellular pathways.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Kinase Activity : Some derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, related compounds have demonstrated inhibition of CDK16 with an EC50 value as low as 33 nM, indicating a potential role in cell cycle regulation .
  • CREB-Mediated Transcription Inhibition : Compounds structurally related to tert-butyl carbamates have been identified as inhibitors of CREB-mediated gene transcription. This pathway is crucial in various cancers, suggesting that similar mechanisms might be at play for this compound .

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell growth. For example, a related compound showed significant inhibition of breast cancer cell lines with an IC50 value of 2.22 μM . The presence of the aminoethoxy moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

CompoundCancer TypeIC50 (µM)Mechanism
tert-Butyl derivative 1Breast Cancer2.22CREB Inhibition
tert-Butyl derivative 2Melanoma33CDK16 Inhibition

Neuroprotective Effects

Recent studies have indicated that certain carbamate derivatives can provide neuroprotective effects against amyloid-beta toxicity, which is relevant for Alzheimer's disease research. These compounds were found to reduce inflammation markers such as TNF-α and free radicals in astrocytes .

Case Studies

  • Breast Cancer Study : A study involving a derivative showed that it could inhibit CREB-mediated transcription in HEK293T cells effectively. The treatment resulted in a dose-dependent decrease in the expression of Nurr1/NR4A2, a known CREB target gene .
  • Neuroprotection : In a model of Alzheimer's disease, related compounds exhibited protective effects against amyloid-beta-induced toxicity by downregulating pro-inflammatory cytokines and oxidative stress markers .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to act as a protecting group for amines during synthetic reactions, which is crucial in multi-step organic synthesis processes. The compound can be utilized in the preparation of various derivatives that exhibit unique chemical properties.

Synthetic Routes
The synthesis typically involves the reaction of 3-(2-aminoethoxy)phenol with tert-butyl chloroformate under basic conditions, such as using triethylamine as a catalyst. This reaction is performed under anhydrous conditions to prevent hydrolysis, ensuring high yields and purity of the product.

Biological Research

Enzyme Mechanisms and Protein Interactions
In biological studies, this compound is employed to investigate enzyme mechanisms and protein interactions. It can function as both a substrate and an inhibitor in enzymatic reactions, providing insights into enzyme activity and regulation. For example, studies have shown that this compound can modulate the activity of specific kinases, making it useful for understanding signaling pathways in cells .

Therapeutic Applications
The compound has been explored for its potential therapeutic applications, particularly in drug development targeting specific enzymes or receptors. Its ability to selectively inhibit or activate certain biochemical pathways positions it as a candidate for developing new pharmaceuticals aimed at diseases where these pathways are dysregulated .

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound has been investigated for its role in synthesizing drug candidates. For instance, it has been used as an intermediate in the synthesis of compounds related to lacosamide, an anti-epileptic drug. The compound's structure allows for modifications that enhance pharmacological properties such as potency and selectivity .

Industrial Applications

Polymer Production
Industrially, this compound finds applications in the production of polymers and other materials. It acts as an intermediate in synthesizing various chemical products, contributing to the development of materials with specific properties tailored for particular applications.

Data Tables

Application Area Details
Chemical SynthesisBuilding block for complex molecules; protecting group for amines
Biological ResearchStudies on enzyme mechanisms; substrate/inhibitor roles
Medicinal ChemistryIntermediate in drug synthesis; potential therapeutic applications
Industrial ApplicationsIntermediate in polymer production; contributes to material development

Case Studies

  • Enzymatic Activity Modulation : Research demonstrated that this compound could effectively inhibit specific kinases involved in cancer pathways, leading to decreased cell proliferation in vitro .
  • Drug Development Pathway : A study highlighted its use as a key intermediate in synthesizing a new class of anti-epileptic drugs, showcasing its relevance in addressing neurological disorders through targeted pharmacotherapy .
  • Polymer Synthesis Efficiency : In industrial settings, the compound was utilized to enhance the properties of polymers used in medical devices, demonstrating its versatility beyond traditional chemical applications.

Properties

IUPAC Name

tert-butyl N-[3-(2-aminoethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-5-4-6-11(9-10)17-8-7-14/h4-6,9H,7-8,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYCZXAEABZGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.